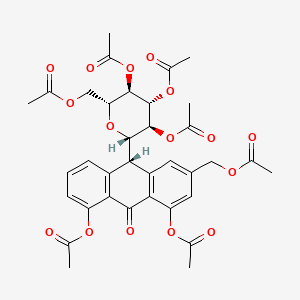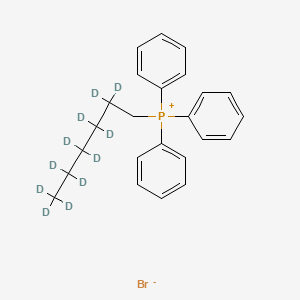
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is a deuterated organic compound known for its unique structural properties and applications in scientific research. This compound features a hexyl group attached to a highly substituted phosphonium ion, making it a valuable tool in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide typically involves the reaction of hexyl bromide with triphenylphosphine in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions yield the corresponding phosphine derivatives.
Substitution: Substitution reactions result in the formation of various alkylated phosphonium salts.
Aplicaciones Científicas De Investigación
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is widely used in scientific research due to its unique properties. It serves as a precursor for the synthesis of other phosphonium salts and is used in the study of reaction mechanisms. Additionally, it finds applications in the field of medicinal chemistry for the development of new drugs and in biological research for studying enzyme interactions.
Mecanismo De Acción
The mechanism by which N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a phase transfer catalyst, facilitating the transfer of ions between different phases in a reaction mixture. This property makes it valuable in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is unique due to its deuterated structure, which provides enhanced stability and precision in research applications. Similar compounds include other triphenylphosphonium salts, such as triphenylphosphine oxide and triphenylphosphine sulfide. the presence of the deuterium atom in this compound sets it apart, making it a valuable tool for specialized research needs.
Propiedades
Fórmula molecular |
C24H28BrP |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
triphenyl(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D2,14D2; |
Clave InChI |
PWDFZWZPWFYFTC-WVZQCZTNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


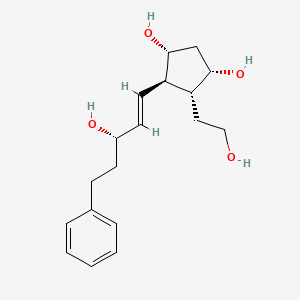
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)
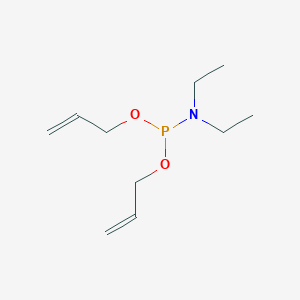
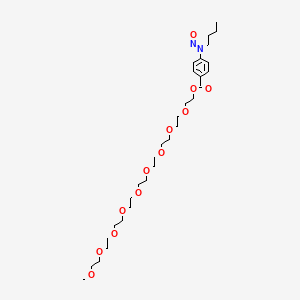

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)




